![molecular formula C17H19NO5S B5554491 ethyl 2-(2-furoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5554491.png)
ethyl 2-(2-furoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to ethyl 2-(2-furoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate involves the reaction of hippuric acid with ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates, leading to various derivatives that exhibit biological activities such as local anesthetic, platelet antiaggregating, analgesic, antiinflammatory, and antiarrhythmic properties in preclinical models (Mosti et al., 1994).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds reveals intricate details about intramolecular and intermolecular interactions. For instance, ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate showcases intramolecular N-H...O bonds, which contribute to the stability and reactivity of such molecules (Wu et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of pyran and pyridine derivatives involves various transformations that lead to a wide range of heterocyclic compounds. These transformations are facilitated by nucleophilic attacks, indicating the potential of these compounds as intermediates in the synthesis of more complex molecules (Singh et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Innovative Compound Synthesis : A study focused on the synthesis of a novel class of compounds, including ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and others, starting from corresponding acid derivatives. This work highlights the potential of these compounds in creating fused ring systems through intramolecular cyclization, with mechanisms supported by both experimental and computational findings (Ergun et al., 2014).
Mechanistic Insights : Another study provides a detailed examination of the synthesis process for similar compounds, demonstrating the versatility of these chemical structures in synthesizing heterocyclic compounds. The research offers insights into the mechanistic pathways and potential applications in developing novel pharmaceuticals and materials (Obydennov et al., 2013).
Biological Activities and Applications
Antimicrobial and Antifungal Activities : The antimicrobial and antifungal properties of novel furothienoquinoxalines, pyranothienoquinoxalines, and pyrimidopyranothienoquinoxalines were studied, showcasing the potential of these compounds in medical and agricultural applications. This research underscores the importance of developing new heterocyclic compounds for combating microbial resistance (Moustafa & Elossaily, 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-4-21-16(20)13-10-8-17(2,3)23-9-12(10)24-15(13)18-14(19)11-6-5-7-22-11/h5-7H,4,8-9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLAOPIUWYTQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(furan-2-ylcarbonyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

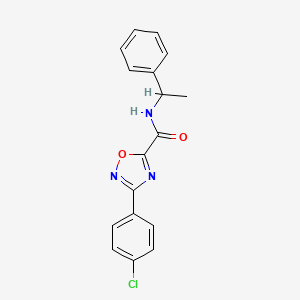
![4-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}morpholine](/img/structure/B5554411.png)
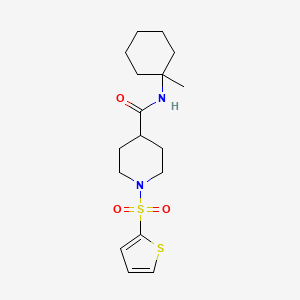
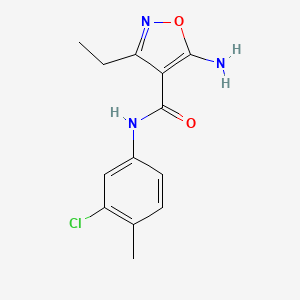
![3-(1-methyl-2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}ethoxy)pyridine dihydrochloride](/img/structure/B5554442.png)
![N-[5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5554444.png)
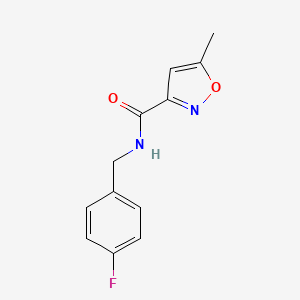
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5554479.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554484.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554496.png)
![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5554498.png)
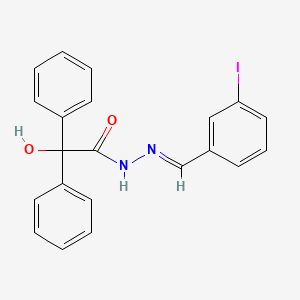

![4-(3-chlorobenzyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5554520.png)